molecular formula C₁₇H₁₀D₄F₄N₂O₅ B1160067 4-Desacetamido-4-fluoro Andarine-D4

4-Desacetamido-4-fluoro Andarine-D4

Cat. No.: B1160067
M. Wt: 406.32
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desacetamido-4-fluoro Andarine-D4 is a deuterated analog of the Selective Androgen Receptor Modulator (SARM) Andarine (S-4). It is designed for research applications, particularly in analytical studies requiring isotopic labeling to track metabolic pathways or improve compound stability. Structurally, it features a fluorine atom at the 4-position of the phenoxy ring and four deuterium atoms replacing hydrogen at specific sites (Figure 1). The molecular formula is C₁₇H₁₀D₄F₄N₂O₅ (exact weight varies slightly depending on deuterium placement) .

Properties

Molecular Formula

C₁₇H₁₀D₄F₄N₂O₅

Molecular Weight

406.32

Synonyms

(2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-D4;  _x000B_N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide-D4;  SARM S-1-D4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The primary analogs of 4-Desacetamido-4-fluoro Andarine-D4 include halogen-substituted derivatives (e.g., chloro analogs) and non-deuterated versions. Key distinctions are summarized below:

Table 1: Comparative Analysis of 4-Desacetamido-4-fluoro Andarine-D4 and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Primary Application
4-Desacetamido-4-fluoro Andarine-D4 C₁₇H₁₀D₄F₄N₂O₅ ~422.78* Fluorine, 4 deuterium atoms 401900-41-2 Metabolic studies, androgen research
4-Desacetamido-4-chloro Andarine-D4 C₁₇H₁₀D₄ClF₃N₂O₅ 422.78 Chlorine, 4 deuterium atoms 541497-92-1 Isotopic reference material
Non-deuterated 4-Desacetamido-4-fluoro Andarine C₁₇H₁₄F₄N₂O₅ 386.30 Fluorine, no deuterium 401900-41-2 Preclinical SARM research
Andarine (S-4) C₁₉H₁₈F₃N₃O₆ 441.36 Parent compound with acetamide 401900-41-2† Muscle-wasting therapy

*Note: Exact molecular weight for deuterated compounds depends on isotopic purity. †CAS number shared due to structural similarity; non-deuterated forms may share identifiers.

Key Observations:
  • Halogen Substitution : The fluoro (F) and chloro (Cl) variants differ in electronegativity and steric effects. Fluorine’s smaller atomic radius may enhance receptor binding affinity compared to chlorine, though this requires empirical validation .
  • Deuterium Incorporation: Deuterated versions (D4) are used as internal standards in mass spectrometry due to their isotopic stability. For example, 4-Desacetamido-4-chloro Andarine-D4 serves as a reference material for detecting non-deuterated analogs in biological samples .
  • Non-Deuterated Forms: The absence of deuterium in the parent compound (e.g., non-deuterated 4-Desacetamido-4-fluoro Andarine) simplifies synthesis but lacks isotopic tracking utility .

Pharmacokinetic and Functional Comparisons

Metabolic Stability

Deuterated compounds like 4-Desacetamido-4-fluoro Andarine-D4 exhibit slower metabolic degradation due to the kinetic isotope effect, where deuterium-carbon bonds resist enzymatic cleavage. This property enhances their utility in long-term metabolic studies .

Receptor Binding Affinity
  • Chlorine : May reduce binding efficiency due to larger atomic size but could improve compound stability in acidic environments .

Comparison with Other SARMs

Andarine derivatives belong to a broader class of SARMs, including Ostarine (Enobosarm) and Ligandrol (LGD-4033). For example:

  • Ostarine : Higher selectivity for muscle tissue but lacks deuterated forms for analytical use .
  • Ligandrol : Greater anabolic potency but associated with hepatotoxicity risks in clinical trials .

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